N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
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Description
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
- The synthesis and evaluation of thiophene-3-carboxamide derivatives have demonstrated significant antibacterial and antifungal activities. These compounds exhibit a locking molecular conformation due to intramolecular hydrogen bonding, which contributes to their biological efficacy (Vasu et al., 2005).
Anticancer Activity
A study on benzothiophene carboxamide derivatives revealed their potential as inhibitors of Plasmodium falciparum enoyl‐ACP reductase, a promising target for antimalarial therapy. Among these, certain compounds demonstrated potent inhibitory effects, highlighting their potential for antimalarial drug development (Banerjee et al., 2011).
Another study focused on the synthesis of new thiazole derivatives, including 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides, which were investigated for their antitumor activity. Some of these compounds showed a significant ability to inhibit the in vitro growth of human tumor cells, underscoring the potential of 5-arylmethylthiazole derivatives in searching for new anticancer agents (Ostapiuk et al., 2017).
Antitubercular Activity
- Research on 3-chloro-N-(4-oxo-2-arylquinazolin-3(4H)-yl)-1-benzothiophene-2-carboxamide analogs derived from 3-amino-2-arylquinazolin-4(3H)-one has shown good yields in synthesizing these compounds. They were evaluated for their in vitro antibacterial activity and screened for antitubercular activity against Mycobacterium tuberculosis H37Rv strain. Some compounds exhibited promising antitubercular and antibacterial activities (Rao & Subramaniam, 2015).
Properties
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c19-16(21)15-10-5-1-4-8-14(10)25-18(15)20-17(22)13-9-23-11-6-2-3-7-12(11)24-13/h2-3,6-7,13H,1,4-5,8-9H2,(H2,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGHFJPOWUYQNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3COC4=CC=CC=C4O3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.